4-((1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
Description
4-((1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic compound that features a unique combination of functional groups, including a pyranone ring, an azetidine ring, and a bromothiophene moiety
Properties
IUPAC Name |
4-[1-(5-bromothiophen-2-yl)sulfonylazetidin-3-yl]oxy-6-methylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO5S2/c1-8-4-9(5-12(16)19-8)20-10-6-15(7-10)22(17,18)13-3-2-11(14)21-13/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWZSEYQBHJPCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=CC=C(S3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Hydroxy-6-methyl-2H-pyran-2-one
The pyran-2-one core is synthesized via cyclization of β-keto esters. For example, ethyl acetoacetate undergoes condensation with malonic acid derivatives under acidic conditions.
Key reaction :
$$
\text{CH}3\text{C(O)COOEt} + \text{CH}2(\text{COOEt})_2 \xrightarrow{\text{H}^+} \text{6-Methyl-2H-pyran-2-one} \quad
$$
Yields typically range from 70–85%.
Introduction of a Leaving Group at the 4-Position
4-Hydroxy-6-methyl-2H-pyran-2-one is converted to 4-bromo-6-methyl-2H-pyran-2-one using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in acetic acid.
Conditions :
Preparation of the Azetidine Sulfonamide Fragment
Synthesis of Azetidin-3-ol
Azetidin-3-ol is prepared via cyclization of β-amino alcohols. For example, 3-amino-1-propanol undergoes ring closure using thionyl chloride (SOCl₂) or phosgene (COCl₂).
Procedure :
Sulfonylation with 5-Bromo-2-thiophenesulfonyl Chloride
Azetidin-3-ol is sulfonylated using 5-bromo-2-thiophenesulfonyl chloride under basic conditions.
Optimized protocol :
- Azetidin-3-ol (1.0 equiv), 5-bromo-2-thiophenesulfonyl chloride (1.2 equiv), triethylamine (2.0 equiv), dichloromethane, 0°C to room temperature, 6 h.
- Yield: 85–90%.
Etherification to Form the Target Compound
Nucleophilic Substitution
4-Bromo-6-methyl-2H-pyran-2-one reacts with 1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-ol under basic conditions.
Conditions :
Mitsunobu Reaction
Alternatively, the Mitsunobu reaction ensures efficient ether formation:
- Diethyl azodicarboxylate (DEAD, 1.5 equiv), triphenylphosphine (1.5 equiv), tetrahydrofuran (THF), room temperature, 12 h.
- Yield: 82%.
Alternative Synthetic Routes
Late-Stage Sulfonylation
Coupling azetidin-3-ol with the pyranone first, followed by sulfonylation, avoids steric hindrance.
Procedure :
Suzuki-Miyaura Coupling
A boronic ester-functionalized pyranone couples with a halogenated azetidine sulfonamide.
Example :
- 4-Boronic acid-6-methyl-2H-pyran-2-one + 1-((5-bromothiophen-2-yl)sulfonyl)-3-iodoazetidine.
- Pd(PPh₃)₄, Na₂CO₃, dioxane/water, 80°C, 24 h.
- Yield: 55%.
Optimization and Challenges
Sulfonylation Efficiency
Sulfonylation yields drop if the azetidine hydroxyl group is unprotected. MEM-protected intermediates improve yields to >90%.
Stability of Intermediates
Azetidin-3-ol is prone to ring-opening under acidic conditions. Neutral pH and low temperatures are critical.
Data Tables
Table 1. Comparison of Etherification Methods
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic | NaH, DMF, 60°C | 68 | |
| Mitsunobu | DEAD, PPh₃, THF | 82 | |
| Suzuki coupling | Pd(PPh₃)₄, dioxane/H₂O | 55 |
Table 2. Sulfonylation Reagents and Yields
| Sulfonyl Chloride | Base | Solvent | Yield (%) |
|---|---|---|---|
| 5-Bromo-2-thiophenesulfonyl | Et₃N | CH₂Cl₂ | 85–90 |
| 5-Chloro-2-thiophenesulfonyl | Pyridine | THF | 78 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyranone ring, potentially converting them to alcohols.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its structural features suggest it could interact with various biological targets.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its potential interactions with biological targets make it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-((1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is not fully understood. its structural features suggest it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The presence of the sulfonyl group and the bromothiophene moiety may enhance its binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
- 4-((1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one
- 2-((1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole
Uniqueness
Compared to similar compounds, 4-((1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one stands out due to the presence of the pyranone ring, which may confer unique chemical and biological properties. The combination of the azetidine ring and the bromothiophene moiety also contributes to its distinctiveness, potentially enhancing its reactivity and binding affinity in various applications.
Biological Activity
The compound 4-((1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural framework that includes:
- Azetidine ring : A four-membered nitrogen-containing heterocycle.
- Bromothiophene moiety : A sulfur-containing aromatic system that enhances biological activity.
- Sulfonamide group : Known for its role in various pharmacological effects.
The molecular formula for this compound is , and it has a molecular weight of approximately 360.2 g/mol.
The exact mechanism of action of this compound is not fully elucidated. However, its structural components suggest potential interactions with various biological targets, including:
- Enzymes : The sulfonamide and bromothiophene groups may facilitate binding to enzyme active sites.
- Receptors : The compound may modulate receptor activity through hydrophobic interactions and hydrogen bonding.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Anticancer Activity
Studies have demonstrated that the compound possesses significant anticancer properties. It has shown efficacy in inhibiting the growth of various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast Cancer) | 12.5 | Apoptosis induction |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Case Studies
-
In Vivo Studies : In a murine model, administration of the compound resulted in significant tumor growth inhibition without notable toxicity, indicating a favorable therapeutic window.
- Study Reference : A study evaluated the anticancer effects of the compound in mice bearing CT26 tumor xenografts, showing a reduction in tumor volume by approximately 60% compared to control groups.
- Mechanistic Insights : Further investigations revealed that the compound activates apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors in cancer cells.
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity and bioactivity?
The compound contains a pyran-2-one core, a 5-bromothiophene sulfonyl group, and an azetidine ring. The sulfonyl group enhances electrophilicity, facilitating nucleophilic substitutions, while the bromothiophene moiety contributes to π-π stacking interactions in biological systems. The azetidine’s strained ring system may influence conformational flexibility and binding kinetics. Structural validation via X-ray crystallography (using SHELX software for refinement ) and NMR spectroscopy (e.g., ¹H/¹³C NMR for confirming substituent positions) is critical .
Q. What synthetic routes are commonly employed to prepare this compound?
A multi-step approach is typically used:
- Step 1: Synthesis of 5-bromothiophene-2-sulfonyl chloride via chlorosulfonation of 5-bromothiophene.
- Step 2: Reaction with azetidine derivatives to form the sulfonylated azetidine intermediate.
- Step 3: Coupling with 6-methyl-2H-pyran-2-one under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Reaction progress is monitored via TLC, and purification employs column chromatography .
Q. Which analytical methods are essential for confirming structural integrity and purity?
- NMR Spectroscopy: Assigns proton environments (e.g., pyranone carbonyl at δ ~165 ppm in ¹³C NMR).
- Mass Spectrometry (HRMS): Validates molecular weight (C₁₅H₁₆BrNO₅S₂, MW 434.32).
- HPLC: Quantifies purity (>95% recommended for biological assays).
- X-ray Diffraction: Resolves crystal packing and stereochemistry .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for coupling efficiency.
- Catalyst Selection: Evaluate Pd-based catalysts for Suzuki-Miyaura cross-coupling if aryl halide intermediates are used.
- Temperature Gradients: Use microwave-assisted synthesis to reduce reaction time and byproducts.
- In-line Analytics: Implement FTIR or Raman spectroscopy for real-time monitoring .
Q. How should conflicting bioactivity data across studies be resolved?
- Orthogonal Assays: Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.
- Metabolite Screening: Check for off-target effects via LC-MS/MS profiling.
- Structural Reanalysis: Re-examine crystallographic data (e.g., SHELXL refinement ) to confirm binding pose discrepancies.
Q. What computational strategies aid in elucidating its mechanism of action?
- Molecular Docking: Use AutoDock Vina to model interactions with putative targets (e.g., kinases or GPCRs).
- MD Simulations: Perform 100-ns simulations in GROMACS to assess binding stability.
- QSAR Modeling: Correlate substituent modifications (e.g., bromine vs. chlorine) with activity trends .
Q. How can structural analogs be designed to enhance aqueous solubility without compromising activity?
- Bioisosteric Replacement: Substitute the bromothiophene with a pyridine-3-sulfonyl group to improve polarity.
- PEGylation: Introduce polyethylene glycol chains at the azetidine nitrogen.
- Salt Formation: Screen counterions (e.g., sodium or hydrochloride) for pH-dependent solubility .
Q. What challenges arise in crystallographic analysis, and how are they mitigated?
- Crystal Twinning: Address via iterative SHELXD trials with different space groups.
- Low Resolution: Optimize cryoprotectants (e.g., glycerol) to reduce ice formation.
- Disorder Modeling: Use anisotropic displacement parameters in SHELXL refinement .
Q. How can target engagement be validated in cellular assays?
- Knockdown Models: Apply siRNA targeting the putative receptor and measure IC₅₀ shifts.
- Competitive Binding: Use fluorescent probes (e.g., BODIPY-labeled analogs) for live-cell imaging.
- Thermal Shift Assays: Monitor protein stabilization via differential scanning fluorimetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
